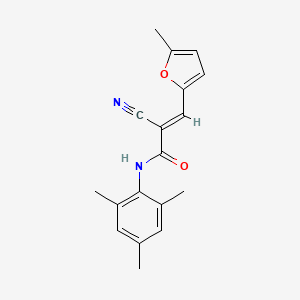
(E)-2-cyano-3-(5-méthylfuran-2-yl)-N-(2,4,6-triméthylphényl)prop-2-ènamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. The presence of the cyano group and the furan ring suggests that it could interact with biological targets, such as enzymes or receptors, leading to potential therapeutic applications.
Industry
In industry, (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction between 5-methylfuran-2-carbaldehyde and 2,4,6-trimethylaniline in the presence of a cyanoacetic acid derivative. The reaction is typically carried out under basic conditions, using a base such as piperidine or pyridine, and requires careful control of temperature and reaction time to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents.
Major Products Formed
Oxidation: Furanones, carboxylic acids.
Reduction: Amines, aldehydes.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Mécanisme D'action
The mechanism of action of (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and the furan ring could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-cyano-3-(furan-2-yl)-N-phenylprop-2-enamide: Similar structure but lacks the methyl groups on the furan and phenyl rings.
(E)-2-cyano-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide: Similar structure but lacks the trimethyl groups on the phenyl ring.
Uniqueness
(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is unique due to the presence of both the cyano group and the trimethylphenyl group, which may confer distinct chemical and biological properties compared to its analogs. These structural features could influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11-7-12(2)17(13(3)8-11)20-18(21)15(10-19)9-16-6-5-14(4)22-16/h5-9H,1-4H3,(H,20,21)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWCVMVTHAHRIU-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














